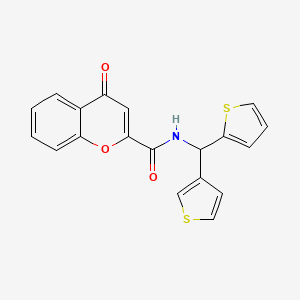

4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-4H-chromene-2-carboxamide

Description

4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-4H-chromene-2-carboxamide (CAS: 2034332-54-0) is a chromene-based carboxamide derivative with a molecular formula of C₁₉H₁₃NO₃S₂ and a molecular weight of 367.4 g/mol . Its structure comprises a 4-oxo-4H-chromene core linked to a bis-thiophenylmethyl group via a carboxamide bridge. While its melting point, boiling point, and solubility data are currently unreported, its structural analogs suggest moderate polarity and solubility in organic solvents .

Properties

IUPAC Name |

4-oxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3S2/c21-14-10-16(23-15-5-2-1-4-13(14)15)19(22)20-18(12-7-9-24-11-12)17-6-3-8-25-17/h1-11,18H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWQHAAAJBMJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-4H-chromene-2-carboxamide is a member of the chromene family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 362.4 g/mol. It features a chromene core substituted with thiophene rings, which are believed to enhance its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C20H14N2O3S |

| Molecular Weight | 362.4 g/mol |

| Structure | Structure |

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : Studies have shown that it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. This inhibition may lead to anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases associated with oxidative damage .

- Cytotoxic Effects : Preliminary studies indicate that this compound has cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

- Anti-inflammatory Activity : Inhibition assays showed that the compound significantly inhibits COX-2 and LOX enzymes, with IC50 values indicating moderate potency against these targets .

- Cytotoxicity Testing : The compound was tested against MCF-7 cells, showing an IC50 value of approximately 15 μM, indicating notable cytotoxicity compared to control groups .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and its target enzymes. The results indicated that specific interactions between the thiophene moieties and active sites of COX-2 were crucial for its inhibitory activity. This information can guide further optimization of the compound for enhanced efficacy .

Comparison with Similar Compounds

4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a)

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide

- Structure : Substituted with a trifluoromethyl-benzothiazole group.

- Molecular Weight : 408.3 g/mol.

- Key Difference : The electron-withdrawing trifluoromethyl group increases stability and may enhance binding affinity in hydrophobic enzyme pockets, contrasting with the electron-rich thiophene rings in the target compound .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Chromene Derivatives

- Lipophilicity : The thiophene rings in the target compound likely increase logP values compared to sulfonamide or methoxy-substituted analogs, favoring blood-brain barrier penetration .

- Synthetic Complexity : The bis-thiophene moiety requires multi-step coupling reactions, contrasting with simpler sulfonamide or methoxy group introductions in analogs .

Structural and Crystallographic Insights

- Validation : X-ray crystallography (utilizing SHELX software ) confirmed the planar chromene core and carboxamide linkage in analogs like 5a–j . Similar methods could validate the target compound’s conformation.

- Electronic Effects : The 4-oxo group in the target compound creates a conjugated system, enhancing stability compared to 2-oxo derivatives .

Q & A

Q. Key Considerations :

- Optimize reaction temperature (typically 0–25°C) to avoid side reactions.

- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

How is the crystal structure of this compound determined experimentally?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation (e.g., acetone or DMF/water mixtures) .

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 292 K.

Structure Refinement : Employ SHELX software (SHELXL for refinement) to solve the structure. Typical parameters:

Validation : Compare bond lengths/angles with similar chromene-thiophene hybrids (e.g., mean C–C bond length ~1.48 Å) .

What computational methods are used to study the electronic properties of this compound?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) with the Lee-Yang-Parr (LYP) correlation functional is widely applied:

Geometry Optimization : Use B3LYP/6-31G(d) basis sets to minimize energy.

Electron Density Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., HOMO localized on thiophene rings, LUMO on chromene carbonyl) .

Solvent Effects : Include polarizable continuum models (PCM) for solvation energy.

Validation : Compare computed IR/NMR spectra with experimental data (e.g., carbonyl stretching at ~1700 cm⁻¹) .

How do substituent positions on thiophene rings influence biological activity?

Level: Advanced

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

Thiophene Position :

- 3-Substitution (thiophen-3-yl): Enhances anti-cancer activity (IC₅₀ = 0.5 μM in ).

- 2-Substitution (thiophen-2-yl): Reduces potency (IC₅₀ = 1.59 μM) due to steric hindrance .

Electron-Withdrawing Groups : Nitro or methoxy groups at meta positions improve DNA topoisomerase IIα inhibition (e.g., 3-nitrophenyl derivatives: IC₅₀ = 2.58 μM) .

Q. Experimental Design :

- Synthesize analogs with systematic substitutions.

- Test in vitro against cancer cell lines (e.g., MCF-7) with VP-16 as a positive control .

How can researchers resolve contradictions in spectroscopic data during characterization?

Level: Advanced

Methodological Answer:

Contradictions often arise from:

Polymorphism : Different crystal forms (e.g., solvates vs. unsolvated) yield varying NMR/XRD data. Mitigate by standardizing recrystallization solvents .

Dynamic Effects : Rotamers in NMR (e.g., thiophene-methyl groups) cause split peaks. Use variable-temperature NMR (VT-NMR) to coalesce signals .

Impurity Artifacts : Trace solvents (e.g., DMF) may mimic signals. Confirm via high-resolution mass spectrometry (HRMS) and microanalysis (C, H, N within ±0.4%) .

Case Study : In , conflicting IC₅₀ values for thiophen-3-yl vs. thiophen-2-yl analogs were resolved by repeating assays with stricter controls (e.g., ATP levels, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.